molecular formula C9H9LiO4S B12065025 Lithium 2-(4-(methylsulfonyl)phenyl)acetate

Lithium 2-(4-(methylsulfonyl)phenyl)acetate

Cat. No.: B12065025
M. Wt: 220.2 g/mol
InChI Key: JDRGJANUOSIAKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-(4-(methylsulfonyl)phenyl)acetate is a chemical compound with the molecular formula C₉H₉LiO₄S and a molecular weight of 220.17 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(4-(methylsulfonyl)phenyl)acetate typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with lithium hydroxide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions at a temperature range of 20-25°C . The mixture is then heated to 65-70°C to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(4-(methylsulfonyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylacetate derivatives.

Scientific Research Applications

Lithium 2-(4-(methylsulfonyl)phenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium 2-(4-(methylsulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain . The compound’s sulfonyl group is believed to interact with the active site of the COX enzyme, leading to its inhibition.

Comparison with Similar Compounds

Lithium 2-(4-(methylsulfonyl)phenyl)acetate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its lithium ion, which can influence its reactivity and solubility compared to other similar compounds. This makes it a valuable reagent in various chemical and biological applications.

Properties

Molecular Formula

C9H9LiO4S

Molecular Weight

220.2 g/mol

IUPAC Name

lithium;2-(4-methylsulfonylphenyl)acetate

InChI

InChI=1S/C9H10O4S.Li/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

JDRGJANUOSIAKA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CS(=O)(=O)C1=CC=C(C=C1)CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.